![molecular formula C10H12BrN5 B6630267 5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine](/img/structure/B6630267.png)
5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine: is a chemical compound that belongs to the class of triazole derivatives It features a bromine atom and a methyl group on a pyridine ring, which is further substituted with a 1-methyl-1,2,4-triazol-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine typically involves multiple steps, starting with the bromination of 4-methylpyridin-2-amine to introduce the bromine atom at the 5-position
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.
Substitution: : The methyl group or the triazole ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Pyridine derivatives without the bromine atom.
Substitution: : Substituted pyridine and triazole derivatives.
科学的研究の応用
5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : Employed in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.
類似化合物との比較
5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine: is unique due to its specific structural features, such as the presence of both bromine and methyl groups on the pyridine ring and the triazole moiety. Similar compounds include:
5-bromo-1-methyl-1H-1,2,4-triazole: : A related triazole derivative without the pyridine ring.
4-methylpyridin-2-amine: : A simpler pyridine derivative without the bromine and triazole groups.
This compound .
特性
IUPAC Name |
5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5/c1-7-3-9(12-4-8(7)11)13-5-10-14-6-16(2)15-10/h3-4,6H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNKLOLHDLANGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=NN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one](/img/structure/B6630200.png)
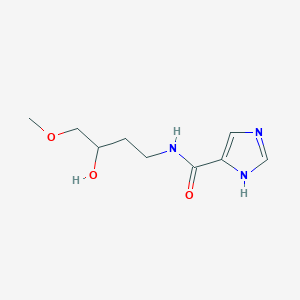
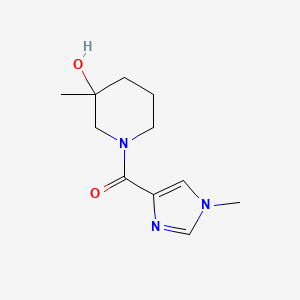
![2-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]acetamide](/img/structure/B6630230.png)
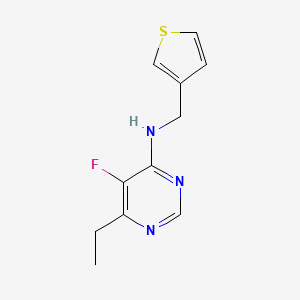
![2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide](/img/structure/B6630235.png)
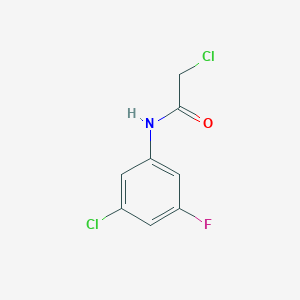
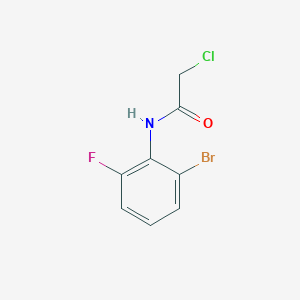
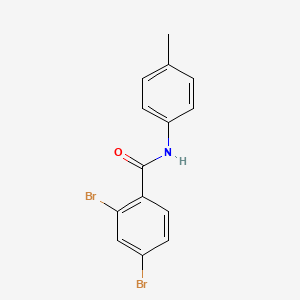
![4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6630260.png)
![2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6630275.png)
![N-[(2S)-2-hydroxypropyl]quinoline-5-sulfonamide](/img/structure/B6630279.png)
![(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B6630287.png)
![3,4-dimethyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B6630293.png)
